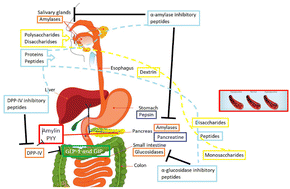Protein-based nutritional strategies to manage the development of diabetes: evidence and challenges in human studies
Food & Function Pub Date: 2023-10-11 DOI: 10.1039/D3FO02466K
Abstract
Type 2 diabetes mellitus (T2DM) is one of the most prevalent diseases in modern society, governed by both genetic and environmental factors, such as nutritional habits. This metabolic disorder is characterized by insulin resistance, which is related to high blood glucose levels, implying negative health effects in humans, hindering the healthy ageing of people. The relationship between food and health is clear, and the ingestion of specific nutrients modulates some physiological processes, potentially implying biologically relevant changes, which can translate into a health benefit. This review aims to summarize human studies published in which the purpose was to investigate the effect of protein ingestion (in native state or as hydrolysates) on human metabolism. Overall, several studies showed how protein ingestion might induce a decrease of glucose concentration in the postprandial state (area under the curve), although it is highly dependent on the source and the dose. Other studies showed no biological effects upon protein consumption, mostly with fish-derived products. In addition, the major challenges and perspectives in this research field are highlighted, suggesting the future directions, towards which scientists should focus on. The dietary intake of proteins has been proven to likely exert a beneficial effect on diabetes-related parameters, which can have a biological relevance in the prevention and pre-treatment of diabetes. However, the number of well-designed human studies carried out to date to demonstrate the effects of specific proteins or protein hydrolysates in vivo is still scarce.


Recommended Literature
- [1] Real-time monitored photocatalytic activity and electrochemical performance of an rGO/Pt nanocomposite synthesized via a green approach†
- [2] Atomic spectrometry update: review of advances in X-ray fluorescence spectrometry and its special applications
- [3] Determination of mercury in minerals by combustion/trap/atomic fluorescence spectrometry
- [4] Back matter
- [5] Gold nanoclusters with bright near-infrared photoluminescence†
- [6] Inside back cover
- [7] Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulator
- [8] Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction
- [9] Olefin metathesis in air using latent ruthenium catalysts: imidazole substituted amphiphilic hydrogenated ROMP polymers providing nano-sized reaction spaces in water†
- [10] Adsorption and binding of capping molecules for highly luminescent CdSenanocrystals – DFT simulation studies†

Journal Name:Food & Function
Research Products
-
1-beta-D-Arabinofuranosyluracil
CAS no.: 3083-77-0
-
CAS no.: 3254-89-5
-
CAS no.: 514-78-3
-
CAS no.: 462-08-8
-
CAS no.: 3770-50-1
-
2-Fluoro-5-nitrobenzotrifluoride
CAS no.: 400-74-8
-
CAS no.: 2536-35-8
-
CAS no.: 351-28-0









